2-Bromo-3-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-3-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 177420-63-2 . It has a molecular weight of 269.02 . It is also known by the synonyms 2-Bromo-3-carboxybenzotrifluoride, and 2-Bromo-alpha,alpha,alpha-trifluoro-m-toluic acid .
Molecular Structure Analysis
The molecular formula of this compound is C8H4BrF3O2 . The InChI code is 1S/C8H4BrF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid powder at room temperature . It has a boiling point of 143-145°C . The compound has a density of 1.8±0.1 g/cm3, a vapour pressure of 0.0±0.6 mmHg at 25°C, and a molar refractivity of 45.9±0.3 cm3 .Scientific Research Applications
2-Bromo-3-(trifluoromethyl)benzoic acid is used in an indirect strategy for trifluoromethylation via an iridium catalyst. This approach is significant for generating isocoumarin skeletons in bioactive molecules (Zhou et al., 2020).
It serves as a precursor in the synthesis of 2-radioiodophloretinic acid, a potential glucose transporter tracer. This involves a multi-step synthesis process starting from hydrocinnamic acid (Mertens et al., 2001).
The compound is involved in the site-selective functionalization of 1,3-bis(trifluoromethyl)benzene. This process includes regioselective metalation and subsequent carboxylation, leading to various derivatives (Dmowski & Piasecka-Maciejewska, 1998).
It plays a role in the synthesis and characterization of cadmium (II) complex derived from azo ligand, which has applications in antifungal and antibacterial activity studies (Jaber et al., 2021).
This compound is used in the generation of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene, aiding in the synthesis of various naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
It contributes to studies on crystal structure comparison, specifically in the analysis of bromo–hydroxy–benzoic acid derivatives (Suchetan et al., 2016).
The compound is involved in organometallic control over regiospecificity of functionalization reactions, such as in the functionalization of 1,2,3-trifluorobenzene and bromo derivatives (Heiss & Schlosser, 2003).
Its derivatives are analyzed for vibrational properties, chemical reactivity descriptors, and non-linear optical properties, providing insights into molecular behavior (Yadav et al., 2022).
This compound is significant in understanding the propagation of crowding effects in chemical structures, particularly regarding steric pressure in certain molecules (Schlosser et al., 2006).
It is utilized as a starting material for organometallic synthesis, demonstrating its versatility in chemical reactions (Porwisiak & Schlosser, 1996).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMDBAHLQCCYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570628 | |
Record name | 2-Bromo-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177420-63-2 | |
Record name | 2-Bromo-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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